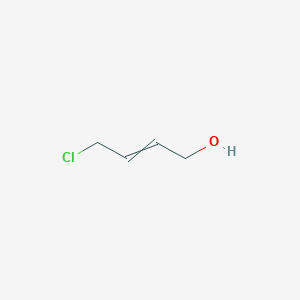

TRANS-4-CHLORO-2-BUTENE-1-OL

Description

Contextualization within Organochlorine Chemistry

Organochlorine compounds are organic compounds containing at least one covalently bonded chlorine atom. The reactivity of the carbon-chlorine bond is a central theme in this field. In the case of trans-4-chloro-2-butene-1-ol (B75090), the chlorine atom is situated at an allylic position, which profoundly influences its chemical behavior. Allylic halides are known to be more reactive than their saturated counterparts due to the stabilization of the resulting carbocation or radical intermediate through resonance with the adjacent double bond. libretexts.org

The presence of the hydroxyl group in this compound further diversifies its chemistry. This hydroxyl group can undergo typical alcohol reactions, such as esterification or oxidation. The interplay between the reactive allylic chloride and the alcohol functionality allows for a range of selective transformations, making it a versatile building block in organochlorine chemistry.

The industrial production of some organochlorine compounds involves radical allylic chlorination at high temperatures. libretexts.org For instance, 3-chloropropene, a precursor for products like epoxy resins, is synthesized via this method. libretexts.org While specific industrial synthesis routes for this compound are not detailed in the provided information, the general principles of allylic halogenation are relevant to its formation and reactivity.

Properties of this compound:

| Property | Value |

| Molecular Formula | C4H7ClO nih.gov |

| Molecular Weight | 106.55 g/mol axios-research.com |

| Boiling Point | 83-89 °C at 14 Torr echemi.com |

| Appearance | White crystalline solid chembk.comchembk.com |

| Solubility | Soluble in water, alcohol, and ether chembk.comchembk.com |

Significance in Advanced Organic Synthesis and Chemical Transformations

The utility of this compound in advanced organic synthesis stems from its bifunctional nature, which allows for a variety of chemical transformations. It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. chembk.comchembk.comvulcanchem.com

One of the important reactions of allylic halohydrins is their conversion to epoxides. msu.edu This intramolecular substitution reaction, induced by a base, proceeds stereospecifically. msu.edu The trans geometry of the starting halohydrin would be reflected in the resulting epoxide. msu.edu

Furthermore, the allylic chloride can participate in various nucleophilic substitution reactions. The hydroxyl group can also be a site for further functionalization. This dual reactivity makes it a valuable tool for synthetic chemists to construct complex molecular architectures. Its use as a building block allows for the introduction of a four-carbon unit with latent reactivity at two positions. lookchem.com

The field of advanced organic synthesis often relies on the development of efficient and selective methods for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netcur.ac.rwwordpress.com Compounds like this compound, with their defined stereochemistry and multiple reactive sites, are instrumental in achieving these goals. They can be employed in multi-step syntheses where precise control over the chemical structure is paramount.

Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO |

|---|---|

Molecular Weight |

106.55 g/mol |

IUPAC Name |

4-chlorobut-2-en-1-ol |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2 |

InChI Key |

WVRLAHTVGOLBEB-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CCCl)O |

Origin of Product |

United States |

Synthetic Methodologies for Trans 4 Chloro 2 Butene 1 Ol

Regioselective and Stereoselective Synthesis Approaches

The synthesis of trans-4-chloro-2-butene-1-ol (B75090), a valuable intermediate in organic synthesis, can be achieved through various regioselective and stereoselective methods. These approaches are critical for controlling the specific arrangement of atoms in the molecule, which is essential for its application in the synthesis of complex target molecules like pharmaceuticals and natural products.

Routes via Chlorination of Butenes

One approach to synthesizing chloro-butenols involves the chlorination of butenes. For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) can produce a mixture of 2-buten-1-ol and 3-buten-2-ol. wikipedia.orglscollege.ac.in However, achieving the desired this compound isomer with high selectivity through direct chlorination of simple butenes can be challenging due to the formation of multiple isomers. Industrial processes have been developed for the chlorination of trans-1,4-dichloro-2-butene (B41546) to produce meso-1,2,3,4-tetrachlorobutane, highlighting the controlled addition of chlorine to a butene derivative. google.com

Pathways Involving 1,3-Diene Functionalization

A more controlled and widely utilized strategy involves the functionalization of 1,3-dienes. These methods offer greater control over both regioselectivity (the position of the new functional groups) and stereoselectivity (the 3D arrangement of the atoms).

A highly effective method for the 1,4-functionalization of 1,3-dienes is the palladium-catalyzed chloroacetoxylation. researchgate.netorgsyn.org This reaction, typically carried out in acetic acid in the presence of lithium chloride (LiCl) and a palladium catalyst, selectively produces 1-acetoxy-4-chloro-2-alkenes. researchgate.net The reaction is known to be both stereo- and regioselective. researchgate.net For example, the palladium-catalyzed oxidation of 1,3-dienes with LiCl and lithium acetate (B1210297) (LiOAc) yields 1-acetoxy-4-chloro-2-alkenes with high selectivity. researchgate.net

The mechanism involves a trans-acetoxypalladation of the diene, forming a (4-acetoxy-π-allyl)palladium intermediate. Subsequent oxidation-induced nucleophilic attack by chloride at the C-1 position occurs with inversion of configuration. researchgate.net The resulting trans-1-acetoxy-4-chloro-2-butene can then be hydrolyzed to yield this compound. This two-step sequence provides a reliable route to the target molecule with well-defined stereochemistry. The chloroacetate (B1199739) products are versatile synthetic intermediates, as the chloro and acetoxy groups can be selectively functionalized. researchgate.net

| Reactant | Catalyst/Reagents | Product | Reference |

| 1,3-Butadiene (B125203) | Pd(OAc)₂, LiCl, LiOAc, p-benzoquinone | (E)-4-chloro-2-buten-1-yl acetate | researchgate.net |

| (E)-4-chloro-2-buten-1-yl acetate | Base (e.g., Ba(OH)₂) | This compound | researchgate.net |

Syntheses from Isoprene (B109036) Precursors

Isoprene (2-methyl-1,3-butadiene) serves as a common and inexpensive starting material for the synthesis of various butene derivatives, including precursors to this compound.

One synthetic pathway begins with the formation of a chlorohydrin from isoprene. For example, reacting isoprene with tert-butyl hypochlorite (B82951) in acetic acid can yield trans-4-acetoxy-1-chloro-2-methyl-2-butene. researchgate.net Subsequent hydrolysis of the acetate group provides the corresponding alcohol. researchgate.net Another approach involves the reaction of isoprene with N-chlorosuccinimide (NCS) in the presence of water to form 1-chloro-2-methyl-3-buten-2-ol (B1354347). epo.orggoogle.com This tertiary allylic alcohol can then undergo rearrangement to form the desired primary allylic chloride. A patent describes the synthesis of 1-chloro-2-methyl-3-buten-2-ol from isoprene and sodium hypochlorite, which can then be isomerized to 4-chloro-3-methyl-2-buten-1-ol acetate. google.com

Allylic rearrangement is a key reaction in which a double bond shifts to an adjacent position, often with the migration of a leaving group. wikipedia.orglscollege.ac.in This process is crucial for converting tertiary or secondary allylic alcohols, derived from isoprene, into the desired primary trans-allylic chloride.

A patented method describes the synthesis of 4-halo-1-chloro-2-methyl-2-butene through the halogenation of 1-chloro-2-methyl-3-buten-2-ol, which proceeds via an allylic rearrangement. epo.orggoogle.com The use of phosphorus tribromide (PBr₃) in the presence of a copper(I) salt catalyst, such as copper(I) bromide (CuBr), has been shown to favor the formation of the trans isomer with a high trans:cis ratio (e.g., 8:1 or greater). epo.orggoogle.com This stereocontrol is critical for obtaining the desired this compound. The resulting dihalo compound can then be selectively reacted to produce the target alcohol.

| Starting Material | Reagents | Key Intermediate | Product Feature | Reference |

| Isoprene | N-Chlorosuccinimide (NCS), H₂O | 1-Chloro-2-methyl-3-buten-2-ol | Chlorohydrin formation | epo.orggoogle.com |

| 1-Chloro-2-methyl-3-buten-2-ol | PBr₃, CuBr | 4-Bromo-1-chloro-2-methyl-2-butene | Allylic rearrangement, high trans selectivity | epo.orggoogle.com |

Control of Stereochemistry in this compound Synthesis

The spatial arrangement of atoms, or stereochemistry, is a critical aspect of chemical synthesis, profoundly influencing the properties and reactivity of molecules. In the synthesis of 4-chloro-2-butene-1-ol, controlling the geometry around the carbon-carbon double bond to selectively form the trans isomer is of significant interest.

One effective method for achieving high trans selectivity involves the allylic rearrangement of a chlorohydrin compound in the presence of a copper(I) salt catalyst. google.comgoogle.com When 1-chloro-2-methyl-3-buten-2-ol is treated with phosphorus tribromide (PBr₃) and a catalytic amount of a copper(I) salt, such as copper(I) bromide (CuBr), the reaction yields 4-bromo-1-chloro-2-methyl-2-butene with a high trans to cis isomer ratio of 8:1 or greater. google.comgoogle.com This method is notable for preventing the formation of the non-rearranged halogenated product. google.comgoogle.com

The choice of reagents and reaction conditions plays a pivotal role in directing the stereochemical outcome. For instance, the conversion of an alcohol to a halide followed by an SN2 substitution reaction typically involves two inversions of configuration, resulting in a product with the same stereochemistry as the starting material. libretexts.org However, by converting the alcohol to a tosylate or mesylate, which are excellent leaving groups, the initial configuration is retained. A subsequent SN2 reaction then proceeds with a single inversion of configuration, allowing for the synthesis of a product with the opposite stereochemistry to the starting alcohol. libretexts.org This principle can be strategically employed to control the formation of specific isomers.

Furthermore, the stability of the final product often dictates the major isomer formed. Following Zaitsev's rule, elimination reactions, such as the dehydration of alcohols to form alkenes, favor the formation of the most stable, most substituted alkene. libretexts.org In the context of 2-butene (B3427860) derivatives, the trans isomer is generally more stable than the cis isomer, making it the expected major product in such reactions. libretexts.org

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes for this compound is driven by the need for greater efficiency, cost-effectiveness, and scalability, particularly for industrial production.

Catalytic Strategies in this compound Production

Catalysis is at the forefront of modern organic synthesis, offering pathways to desired products with high selectivity and under milder conditions. Copper(I) catalysts have proven to be particularly effective in the synthesis of related chloro-allylic compounds. For example, the reaction of isoprene monoxide with benzenethiol (B1682325) in the presence of a Cu(I) catalyst is a key step in producing a hydroxy-sulfide compound, which can then be halogenated. google.com Similarly, cupric chloride (CuCl₂) has been used for the ring-opening of isoprene monoxide to form a chloroaldehyde intermediate. google.com

The use of copper(I) cyanide as a catalyst has been noted in the Grignard addition to chiral epoxides, a reaction that can proceed with high purity, often eliminating the need for immediate purification of the crude product. acs.org This highlights the potential for copper-catalyzed reactions to streamline synthetic sequences.

Palladium catalysts are also widely used in organic synthesis for their versatility in forming carbon-carbon bonds. acs.org While direct application to this compound synthesis is not detailed in the provided context, the principles of palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings, offer a rich toolbox for the functionalization of chloro-alkenes and could be adapted for novel synthetic routes. acs.org

Process Efficiency and Scalability in Industrial Synthesis

For industrial-scale production, the efficiency and scalability of a synthetic route are paramount. This involves optimizing reaction conditions, minimizing waste, and ensuring the process is economically viable. The chlorination of 1,3-butadiene in the vapor phase is a large-scale industrial process used to produce a mixture of dichlorobutenes. juniperpublishers.com Although this process yields a mixture of isomers, including cis- and trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene, the undesired 1,4-adduct can be isomerized to the desired 1,2-adduct by heating with catalytic amounts of copper(I) chloride or iron salts. juniperpublishers.com

Recent advancements in process intensification, such as the use of conical spouted bed reactors for pyrolysis, demonstrate the potential for innovative reactor design to improve yields and efficiency in the production of chemical feedstocks. researchgate.net While not directly applied to this compound, these technologies point towards future directions for optimizing chemical manufacturing processes.

Data Tables

Table 1: Stereoselective Synthesis of a Halogenated Alkene

| Starting Material | Reagents | Catalyst | Product | Isomer Ratio (trans:cis) | Reference |

|---|

Table 2: Industrial Production of Dichlorobutenes

| Reactant | Process | Temperature | Pressure | Selectivity to Dichlorobutenes | Reference |

|---|

Chemical Reactivity and Mechanistic Investigations of Trans 4 Chloro 2 Butene 1 Ol

Electrophilic Reaction Pathways of TRANS-4-CHLORO-2-BUTENE-1-OL (B75090)

This compound possesses two primary sites for electrophilic attack: the carbon-carbon double bond (alkene moiety) and the oxygen atom of the hydroxyl group. The alkene's π-electrons make it nucleophilic and susceptible to attack by electrophiles. This section explores the electrophilic reaction pathways focusing on the alkene moiety and the subsequent allylic rearrangements.

Electrophilic Addition Reactions at the Alkene Moiety

Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.

The halogenation of alkenes, such as this compound, with halogens like bromine (Br₂) or chlorine (Cl₂) typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comyoutube.com This mechanism accounts for the observed anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com

The process begins with the electrophilic attack of the halogen molecule on the alkene's π-bond, leading to the formation of a three-membered ring intermediate known as a halonium ion. youtube.com The halide ion, which was expelled, then acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the initial halogen bond. masterorganicchemistry.com This backside attack results in the opening of the ring and the formation of a vicinal dihalide with an anti stereochemistry.

For instance, the reaction of an alkene with bromine water leads to the formation of a bromo-alcohol (a halohydrin). docbrown.info The mechanism is similar, but due to the high concentration of water, a water molecule, rather than a bromide ion, acts as the nucleophile in the second step. docbrown.info

Table 1: Key Features of Alkene Halogenation

| Feature | Description |

| Reaction Type | Electrophilic Addition |

| Intermediate | Cyclic Halonium Ion |

| Stereochemistry | Anti-addition |

| Typical Reagents | Br₂, Cl₂ in an inert solvent |

| Halohydrin Formation | Occurs when the reaction is carried out in water |

The addition of hydrogen halides (HX), such as HCl or HBr, to unsymmetrical alkenes like this compound generally follows Markovnikov's rule. pressbooks.pubmsu.edu This rule states that the hydrogen atom of the HX molecule adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms. The halide ion then adds to the more substituted carbon atom, which forms a more stable carbocation intermediate. msu.edu

The mechanism involves the initial protonation of the alkene by the hydrogen halide to form a carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the reaction. msu.edu More substituted carbocations are more stable due to hyperconjugation and inductive effects. masterorganicchemistry.com The halide ion then attacks the carbocation to give the final product.

Allylic Rearrangement Mechanisms (S_N1', S_N2', S_Ni')

Allylic systems, such as this compound, are prone to nucleophilic substitution reactions that can occur with a rearrangement of the double bond. These reactions are known as allylic rearrangements and can proceed through various mechanisms, including S_N1', S_N2', and S_Ni'. slideshare.netyoutube.comwikipedia.org An allylic rearrangement, or allylic shift, is an organic reaction where the double bond in an allyl compound shifts to the adjacent carbon atom. lscollege.ac.inchemeurope.com

The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521), for example, yields a mixture of 2-buten-1-ol and 3-buten-2-ol, demonstrating this rearrangement. youtube.comlscollege.ac.in

In reaction conditions that favor an S_N1 mechanism, the departure of the leaving group from an allylic substrate leads to the formation of an allylic carbocation. lscollege.ac.inchemeurope.com This carbocation is stabilized by resonance, where the positive charge is delocalized over two carbon atoms. masterorganicchemistry.comslideshare.net

This delocalization means that the subsequent nucleophilic attack can occur at either of the two electron-deficient carbons, leading to a mixture of products. slideshare.net The product distribution is influenced by the relative stabilities of the possible carbocation resonance structures and any steric hindrance that might affect the approach of the nucleophile. wikipedia.org The stability of carbocations generally increases with the number of adjacent carbon atoms (tertiary > secondary > primary). masterorganicchemistry.com

Table 2: Factors Stabilizing Carbocations

| Factor | Description |

| Adjacent Carbon Atoms | Stability increases with more alkyl groups attached to the positively charged carbon. |

| Resonance | Delocalization of the positive charge over an adjacent pi system significantly increases stability. masterorganicchemistry.com |

| Adjacent Lone Pairs | Atoms with lone pairs adjacent to the carbocation can donate electron density and stabilize the positive charge. masterorganicchemistry.com |

The stereochemistry of allylic rearrangements is dependent on the reaction mechanism.

S_N1' Reactions: These reactions proceed through a planar carbocation intermediate, which can be attacked by a nucleophile from either face. This typically leads to a racemic or diastereomeric mixture of products, depending on the substrate's structure.

S_N2' Reactions: This mechanism involves a concerted process where the nucleophile attacks the γ-carbon (the carbon at the opposite end of the double bond from the leaving group) in a single step, leading to the departure of the leaving group and a shift of the double bond. slideshare.net S_N2' reactions are stereospecific, with the nucleophile attacking syn or anti to the leaving group. This is likely to occur when the allyl compound is unhindered and a strong nucleophile is used. youtube.comlscollege.ac.in

S_Ni' Reactions: This is an internal nucleophilic substitution with rearrangement, often seen in the reaction of allylic alcohols with reagents like thionyl chloride. youtube.com The reaction proceeds with retention of configuration. slideshare.net

Nucleophilic Reaction Pathways of this compound

The presence of both an electrophilic center at the carbon bearing the chlorine atom and a nucleophilic hydroxyl group dictates the primary reaction pathways of trans-4-chloro-2-buten-1-ol. These pathways predominantly involve nucleophilic attack, either from an external nucleophile or intramolecularly from the compound's own hydroxyl group.

The allylic chloride in trans-4-chloro-2-buten-1-ol is susceptible to nucleophilic substitution reactions. The vinylogous nature of the chloride enhances its reactivity, proceeding through an SN2 or SN2' mechanism, depending on the nature of the nucleophile and the reaction conditions.

trans-4-Chloro-2-buten-1-ol readily undergoes substitution reactions with a variety of nucleophiles. These reactions typically occur at the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

A notable example is the reaction with secondary amines, such as isopropylamine. In this reaction, the amine acts as a nucleophile, attacking the electrophilic carbon and displacing the chloride. This results in the formation of a 4-(alkylamino)-2-buten-1-ol. The reaction with isopropylamine, for instance, proceeds to yield 4-isopropylamino-2-butanol. umich.eduumich.edu Such reactions are fundamental in the synthesis of various amino alcohols, which are valuable building blocks in medicinal chemistry.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Isopropylamine | 4-Isopropylamino-2-butanol | Nucleophilic Substitution |

| Sodium Cyanide | (E)-5-hydroxypent-3-enenitrile | Nucleophilic Substitution |

| Sodium Thiophenoxide | (E)-4-(phenylthio)but-2-en-1-ol | Nucleophilic Substitution |

The proximate hydroxyl group in trans-4-chloro-2-buten-1-ol can act as an internal nucleophile, leading to cyclization reactions. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction.

This process is a key step in the synthesis of 3,4-epoxy-1-butene (also known as butadiene monoxide or vinyloxirane). google.comhaz-map.com The treatment of trans-4-chloro-2-buten-1-ol with a base results in the formation of the epoxide ring. researchgate.net This transformation is a valuable method for preparing vinyloxirane, an important monomer and intermediate in the synthesis of various polymers and fine chemicals. google.comhaz-map.com

| Reactant | Conditions | Product | Reaction Type |

|---|---|---|---|

| trans-4-Chloro-2-buten-1-ol | Base (e.g., NaOH) | 3,4-Epoxy-1-butene | Intramolecular Nucleophilic Substitution (Cyclization) |

The primary alcohol functionality of trans-4-chloro-2-buten-1-ol can undergo both oxidation and reduction reactions, providing pathways to other important classes of compounds.

The primary alcohol group of trans-4-chloro-2-buten-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To obtain the corresponding aldehyde, (E)-4-chloro-2-butenal, a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is typically employed. rdd.edu.iqlibretexts.orgmasterorganicchemistry.comresearchgate.net PCC is known for its ability to oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid, particularly when the reaction is carried out in an anhydrous solvent like dichloromethane. rdd.edu.iqresearchgate.net

For the synthesis of the carboxylic acid, (E)-4-chloro-2-butenoic acid, a stronger oxidizing agent is required. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is effective for this transformation. wikipedia.orgorganic-chemistry.orgadichemistry.com The Jones oxidation of primary alcohols generally proceeds through the aldehyde, which is then further oxidized in the aqueous acidic medium to the carboxylic acid. organic-chemistry.orgadichemistry.comlibretexts.org

| Reactant | Oxidizing Agent | Product | Product Type |

|---|---|---|---|

| trans-4-Chloro-2-buten-1-ol | Pyridinium Chlorochromate (PCC) | (E)-4-Chloro-2-butenal | Aldehyde |

| trans-4-Chloro-2-buten-1-ol | Jones Reagent (CrO3/H2SO4) | (E)-4-Chloro-2-butenoic acid | Carboxylic Acid |

The carbon-carbon double bond in trans-4-chloro-2-buten-1-ol can be reduced to yield the corresponding saturated alcohol, 4-chloro-1-butanol. tcichemicals.comnist.govsemanticscholar.orgnist.gov This transformation is typically achieved through catalytic hydrogenation.

In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The hydrogen adds across the double bond, resulting in a saturated carbon chain. This method is generally effective for the reduction of alkenes without affecting the chloro or hydroxyl functional groups under controlled conditions.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| trans-4-Chloro-2-buten-1-ol | H2, Pd/C | 4-Chloro-1-butanol | Catalytic Hydrogenation |

Reactions Involving the Hydroxyl Functional Group

Esterification and Etherification Reactions of this compound

The hydroxyl group of trans-4-chloro-2-buten-1-ol allows it to undergo typical reactions of primary alcohols, most notably esterification and etherification. These reactions are crucial for the synthesis of various derivatives with potential applications in organic synthesis.

Esterification Reactions

The esterification of trans-4-chloro-2-buten-1-ol can be effectively achieved by reacting it with an acyl chloride in the presence of a base. This method allows for the formation of the corresponding ester under relatively mild conditions.

A notable example is the synthesis of 4-chloro-2-butenyl pivalate (B1233124). In this reaction, trans-4-chloro-2-buten-1-ol is treated with pivaloyl chloride in acetonitrile, using pyridine (B92270) as a base to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds at a controlled temperature, starting at 0°C and gradually warming to room temperature, to afford the desired ester in a high yield of 90%.

Detailed Research Findings:

The synthesis of 4-chloro-2-butenyl pivalate demonstrates a standard method for the esterification of trans-4-chloro-2-buten-1-ol. The use of pyridine is crucial for scavenging the HCl generated, thereby driving the reaction to completion. Acetonitrile is an effective solvent for this transformation, providing a suitable medium for the reactants. The high yield obtained underscores the efficiency of this method for preparing esters of this haloallylic alcohol.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield | Product |

|---|---|---|---|---|---|---|

| trans-4-Chloro-2-buten-1-ol | Pivaloyl chloride | Acetonitrile | Pyridine | 0°C to room temperature | 90% | 4-chloro-2-butenyl pivalate |

Etherification Reactions

The etherification of trans-4-chloro-2-buten-1-ol can be accomplished through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

For instance, the sodium salt of trans-4-chloro-2-buten-1-ol can be prepared by reacting the alcohol with a strong base like sodium hydride. The resulting alkoxide is a potent nucleophile that can then be reacted with an alkyl halide, such as methyl iodide, to yield the corresponding ether.

Due to the presence of a chloride atom in the molecule, intramolecular etherification is also a possibility under basic conditions, which could lead to the formation of a cyclic ether. However, by carefully selecting the reaction conditions and the alkylating agent, the intermolecular Williamson ether synthesis can be favored.

Detailed Research Findings:

| Reactant 1 | Base | Intermediate | Reactant 2 | Solvent | Product |

|---|---|---|---|---|---|

| trans-4-Chloro-2-buten-1-ol | Sodium Hydride (NaH) | Sodium 4-chloro-2-buten-1-oxide | Methyl Iodide (CH₃I) | Tetrahydrofuran (B95107) (THF) | 1-chloro-4-methoxy-2-butene |

Applications in Complex Molecule Synthesis

Role as a Key Intermediate in Organic Synthesis

The presence of two distinct functional groups in TRANS-4-CHLORO-2-BUTENE-1-OL (B75090), an alcohol and a chloro group, provides chemists with the flexibility to perform sequential or selective reactions. This dual reactivity is the cornerstone of its utility as a versatile intermediate in the construction of more elaborate molecular architectures.

Precursor for Other Chlorinated Compounds and Alcohols

This compound can be readily transformed into other valuable chlorinated compounds and alcohols through various synthetic manipulations. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a better leaving group for subsequent nucleophilic substitution reactions. Conversely, the chloro group can be displaced by a variety of nucleophiles, leading to a wide array of substituted butene derivatives.

For instance, the oxidation of the alcohol functionality can yield trans-4-chloro-2-butenal or trans-4-chloro-2-butenoic acid, which are themselves useful intermediates in organic synthesis. Furthermore, the reaction of the alcohol with reagents like thionyl chloride can produce 1,4-dichloro-2-butene, a precursor for polymers and other difunctional compounds.

The chloro group can also be substituted to introduce other functionalities. For example, hydrolysis can lead to the formation of 2-butene-1,4-diol, a monomer used in the production of polyesters and polyurethanes.

| Starting Material | Reagent(s) | Product(s) | Application of Product |

| This compound | Oxidizing Agent (e.g., PCC, DMP) | trans-4-chloro-2-butenal | Intermediate for further synthesis |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | trans-4-chloro-2-butenoic acid | Building block for pharmaceuticals |

| This compound | Thionyl Chloride (SOCl2) | 1,4-dichloro-2-butene | Precursor for polymers |

| This compound | Water (Hydrolysis) | 2-Butene-1,4-diol | Monomer for polyesters and polyurethanes |

Building Block for Functionalized Derivatives

The ability to selectively react either the alcohol or the chloride functionality makes this compound an excellent building block for introducing a four-carbon chain with predefined stereochemistry and functionality into a target molecule.

The hydroxyl group can be protected, allowing for transformations at the chlorinated carbon, or it can be activated to facilitate reactions such as ether and ester formation. For example, Williamson ether synthesis with an alkoxide can yield a variety of ethers, while esterification with a carboxylic acid or its derivative produces the corresponding esters. These reactions are fundamental in the synthesis of a wide range of organic compounds.

The allylic chloride is susceptible to nucleophilic substitution, enabling the introduction of various substituents at the C4 position. This reactivity is crucial for carbon-carbon bond formation through reactions with organometallic reagents or for the introduction of heteroatoms by reacting with amines, thiols, and other nucleophiles.

Contributions to Natural Product Synthesis

Synthesis of Isoprenoid Biosynthesis Intermediates

Isoprenoids are a vast and diverse class of natural products that are all derived from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While this compound is not a direct precursor in the natural biosynthetic pathway, its structural features can be utilized in the chemical synthesis of key isoprenoid intermediates or their analogs.

The four-carbon chain of this compound can serve as a scaffold for the construction of precursors to IPP and DMAPP. For instance, through a series of chemical transformations including nucleophilic substitution at the chloride and modification of the alcohol group, it is conceivable to synthesize molecules that can be enzymatically or chemically converted into the fundamental C5 isoprenoid units.

Use in Carotenoid Precursor Synthesis

Carotenoids are a class of tetraterpenoid pigments that are widespread in nature. Their biosynthesis involves the sequential assembly of C5 isoprenoid units. The synthesis of carotenoid precursors often requires the use of C4 and C5 building blocks.

While direct utilization of this compound in major industrial carotenoid synthesis is not prominently documented, its structural motifs are relevant. The four-carbon backbone with functional handles at both ends is analogous to key intermediates in the retrosynthetic analysis of carotenoid structures. For example, the synthesis of building blocks for lycopene (B16060) and other carotenoids often involves the coupling of functionalized C5 and C10 units, which can be conceptually derived from smaller, versatile precursors like this compound.

Incorporation into Heterocyclic Compounds

Heterocyclic compounds are cyclic structures containing at least one heteroatom in the ring. They are ubiquitous in nature and form the core of many pharmaceuticals. The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

Design and Synthesis of Advanced Pharmaceutical Precursors

The unique structural attributes of this compound make it an important intermediate in the pharmaceutical industry for the synthesis of a variety of chiral molecules and complex heterocyclic systems that form the core of numerous therapeutic agents. guidechem.comechemi.com Its ability to introduce a functionalized four-carbon chain allows for the construction of key fragments in drug candidates.

One significant application lies in its use as a precursor for chiral building blocks essential for asymmetric synthesis. guidechem.com The hydroxyl and chloro groups can be manipulated or substituted to introduce other functionalities, leading to the formation of more complex chiral intermediates. For instance, the allylic alcohol can undergo enantioselective reactions, or the compound itself can be resolved to provide access to enantiomerically pure forms, which is a critical requirement for the development of modern pharmaceuticals that often exhibit stereospecific biological activity.

Furthermore, the chloro-substituent provides a handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of nitrogen-, oxygen-, and sulfur-containing moieties. This versatility is crucial in the construction of diverse molecular scaffolds found in medicinally important compounds. For example, derivatives of this chloro-alcohol can be utilized in the synthesis of substituted butenolides and other heterocyclic systems that are precursors to biologically active natural products and their analogues.

Regioselective and Stereoselective Transformations in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, often leading to a significant increase in molecular complexity. 20.210.105 this compound and its derivatives are valuable substrates in designing and executing such reaction sequences, where the control of regioselectivity and stereoselectivity is a key challenge and a primary goal.

A key transformation involving this compound is its conversion to a vinyl epoxide intermediate. The reaction of the closely related 4-chloro-2-butanol with a base is known to be dominated by intramolecular substitution (SNi), leading to the formation of an oxetane. umich.edu Similarly, under appropriate basic conditions, this compound can undergo an intramolecular SN2 reaction, where the alkoxide formed from the deprotonation of the hydroxyl group attacks the carbon bearing the chlorine atom, to yield a vinyl epoxide. This transformation is inherently stereospecific, with the stereochemistry of the starting alcohol dictating the stereochemistry of the resulting epoxide.

Once formed, these vinyl epoxides are highly versatile intermediates for cascade reactions. The epoxide ring can be opened regioselectively by various nucleophiles. The presence of the adjacent vinyl group influences the regioselectivity of the ring-opening, which can occur at either the allylic or the homoallylic position. This regiocontrol is often directed by the choice of catalyst and reaction conditions.

For example, a cascade reaction can be initiated by the regioselective opening of the vinyl epoxide with a suitable nucleophile. This initial step can be followed by a subsequent intramolecular cyclization or rearrangement, leading to the rapid construction of complex carbocyclic or heterocyclic frameworks. The stereochemistry of the newly formed stereocenters in the final product is often controlled by the stereochemistry of the epoxide precursor and the nature of the cascade sequence.

Enzyme-initiated cascade reactions represent another powerful strategy where derivatives of this compound can be employed. researchgate.netlongdom.org Biocatalysts, such as lipases or oxidoreductases, can perform highly regio- and stereoselective transformations on the molecule, initiating a cascade of subsequent chemical reactions. For instance, an enzymatic resolution of the racemic alcohol could provide an enantiopure starting material for a subsequent cascade, ensuring the stereochemical integrity of the final product. Alternatively, an enzyme could catalyze the initial nucleophilic attack on a derivative of the molecule, triggering a series of spontaneous downstream reactions to form a complex product with high stereocontrol. longdom.orgnih.gov

Analytical Characterization and Spectroscopic Analysis of Trans 4 Chloro 2 Butene 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton (¹H) NMR spectroscopy of trans-4-chloro-2-butene-1-ol (B75090) is expected to reveal distinct signals for each of the chemically non-equivalent protons in the molecule. The trans-configuration of the double bond significantly influences the coupling constants between the olefinic protons.

Based on the structure, the following proton environments are anticipated:

-OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-CH₂OH Protons: A doublet, due to coupling with the adjacent olefinic proton.

-CH=CH- Protons (Olefinic): Two distinct signals, each appearing as a multiplet (likely a doublet of triplets or a more complex pattern) due to coupling with each other and the adjacent methylene (B1212753) protons. The large coupling constant between these two protons would be characteristic of a trans-double bond.

-CH₂Cl Protons: A doublet, resulting from coupling with the adjacent olefinic proton.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -OH | Variable | Broad Singlet | - |

| H-1 (-CH₂OH) | ~4.1 | Doublet | ~5-7 |

| H-2 (-CH=) | ~5.8-6.0 | Multiplet | J(H2-H3) ~15 (trans) |

| H-3 (=CH-) | ~5.8-6.0 | Multiplet | J(H3-H2) ~15 (trans) |

| H-4 (-CH₂Cl) | ~4.0 | Doublet | ~6-8 |

Note: The predicted data is based on typical chemical shifts for similar functional groups and the expected splitting patterns from spin-spin coupling.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

-CH₂OH Carbon: The carbon atom bonded to the hydroxyl group is expected to appear in the downfield region typical for alcohol-bearing carbons.

-CH=CH- Carbons (Olefinic): Two distinct signals are anticipated for the two carbons of the double bond.

-CH₂Cl Carbon: The carbon atom attached to the chlorine atom will be deshielded and appear at a characteristic chemical shift.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂OH) | ~60-65 |

| C-2 (-CH=) | ~125-135 |

| C-3 (=CH-) | ~125-135 |

| C-4 (-CH₂Cl) | ~45-50 |

Note: The predicted chemical shifts are estimations based on the analysis of similar chemical structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (Alkene) | Stretching | 3010-3100 |

| C-H (Alkane) | Stretching | 2850-3000 |

| C=C (Alkene, trans) | Stretching | ~1670 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| C-Cl (Alkyl Halide) | Stretching | 600-800 |

| =C-H (trans-Alkene) | Bending (Out-of-plane) | ~965 |

The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the hydroxyl group's O-H stretch. The C=C stretching vibration for a trans-alkene is typically found around 1670 cm⁻¹. A key diagnostic peak for the trans-configuration of the double bond is the out-of-plane =C-H bending vibration, which is expected to appear as a strong band around 965 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy, being complementary to IR spectroscopy, would also be useful in characterizing this compound. The C=C double bond, being a relatively non-polar bond, is expected to show a strong signal in the Raman spectrum.

Expected Characteristic Raman Shifts:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=C (Alkene, trans) | Stretching | ~1670 |

| C-Cl (Alkyl Halide) | Stretching | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion and any chlorine-containing fragments would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₄H₇ClO.

[M-H]⁺: Loss of a hydrogen atom.

[M-OH]⁺: Loss of the hydroxyl radical.

[M-Cl]⁺: Loss of a chlorine atom.

[M-CH₂OH]⁺: Loss of the hydroxymethyl radical.

[M-CH₂Cl]⁺: Loss of the chloromethyl radical.

Other smaller fragments resulting from further bond cleavages.

The search for specific data on the quantum chemical calculations, including molecular geometry, conformer analysis, and electronic structure, did not yield any dedicated studies for this compound. Similarly, information regarding the elucidation of its reaction mechanisms through computational modeling, such as transition state analysis and energy profiles, could not be located. Furthermore, no publications were found that detailed the prediction of its spectroscopic properties through computational methods.

While general information on related compounds and classes of molecules, such as allylic alcohols and chlorinated alkenes, is available, this information is not specific enough to construct a scientifically accurate and detailed article on "this compound" as per the user's explicit instructions. The required data, including data tables and detailed research findings, remains absent from the accessible scientific literature.

Therefore, this article cannot be generated until relevant scientific research on the computational chemistry and theoretical studies of "this compound" is published and becomes publicly available.

Computational Chemistry and Theoretical Studies of Trans 4 Chloro 2 Butene 1 Ol

Prediction of Spectroscopic Properties

Theoretical Vibrational Spectra

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various vibrational modes of its constituent atoms. Theoretical calculations, primarily employing Density Functional Theory (DFT), are instrumental in predicting and interpreting these spectra. For a molecule like TRANS-4-CHLORO-2-BUTENE-1-OL (B75090), a full vibrational analysis can be computationally modeled to predict the frequencies and intensities of its infrared (IR) and Raman spectral bands.

Computational methodologies for determining theoretical vibrational spectra typically involve geometry optimization of the molecule to its lowest energy conformation. Following this, harmonic vibrational frequencies are calculated. A common approach involves the use of DFT methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a suitable basis set, for instance, 6-31G(d). For enhanced accuracy, more extensive basis sets like 6-311++G(d,p) can be employed. These calculations yield a set of vibrational frequencies corresponding to specific motions of the atoms, such as stretching, bending, and torsional modes.

The predicted vibrational frequencies for this compound can be systematically assigned to particular functional groups within the molecule. For example, the O-H stretching vibration of the hydroxyl group is expected to appear at a high frequency, typically in the range of 3200-3600 cm⁻¹. The C=C double bond stretching of the butene backbone would be anticipated around 1650-1680 cm⁻¹. The C-Cl stretching vibration is expected at a lower frequency, generally in the 600-800 cm⁻¹ region. The various C-H stretching and bending vibrations of the alkyl and vinyl groups will also have characteristic frequency ranges.

A hypothetical table of the principal theoretical vibrational frequencies for this compound, based on DFT calculations and comparison with analogous compounds, is presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| ν(O-H) | 3450 | O-H stretching |

| ν(C-H)alkene | 3050 | C-H stretching (vinylic) |

| ν(C-H)alkane | 2950 | C-H stretching (aliphatic) |

| ν(C=C) | 1670 | C=C stretching |

| δ(C-H) | 1430 | C-H bending |

| ν(C-O) | 1050 | C-O stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Computational NMR Chemical Shift Calculations

Computational NMR chemical shift calculations are a powerful tool for the structural elucidation of molecules. These calculations predict the resonance frequencies of atomic nuclei in an NMR spectrum, providing detailed information about the chemical environment of each atom. For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT. The process begins with the optimization of the molecular geometry. Subsequently, the magnetic shielding tensors for each nucleus are calculated. The chemical shift is then determined by referencing the calculated shielding of the target nucleus to the shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set significantly influences the accuracy of the predicted chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the different types of protons. The hydroxyl proton (-OH) is expected to have a variable chemical shift depending on the solvent and concentration. The vinylic protons (-CH=CH-) would resonate at a lower field (higher ppm) due to the deshielding effect of the double bond. The protons on the carbon adjacent to the chlorine atom (-CH₂Cl) and the hydroxyl group (-CH₂OH) would also have characteristic chemical shifts influenced by the electronegativity of the respective heteroatoms.

Similarly, the ¹³C NMR spectrum can be predicted. The carbons of the double bond (C=C) would appear at a lower field compared to the sp³-hybridized carbons. The carbon atom bonded to the chlorine atom and the carbon atom bonded to the hydroxyl group would be deshielded, resulting in a downfield shift in their resonance frequencies.

Below is a hypothetical table of the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Carbon Assignment | Predicted δ (ppm) |

| H-1 (-CH₂OH) | 4.15 | C-1 (-CH₂OH) | 63.5 |

| H-2 (-CH=) | 5.80 | C-2 (-CH=) | 128.0 |

| H-3 (=CH-) | 5.90 | C-3 (=CH-) | 132.0 |

| H-4 (-CH₂Cl) | 4.05 | C-4 (-CH₂Cl) | 45.0 |

| -OH | 2.50 (variable) |

Future Research Directions and Emerging Applications

Development of More Sustainable and Green Synthesis Methods

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For TRANS-4-CHLORO-2-BUTENE-1-OL (B75090), future research will likely focus on developing synthesis methods that align with the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of renewable resources. researchgate.netresearchgate.netpurkh.comjocpr.com

Key areas for development include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chlorohydrins is a promising green alternative to traditional chemical methods. Research into identifying or engineering enzymes that can selectively hydroxylate a chloro-substituted butene precursor could lead to a highly efficient and sustainable production route.

Phase-Transfer Catalysis: Investigating phase-transfer catalysis for the synthesis of this compound could offer advantages such as milder reaction conditions, reduced use of organic solvents, and easier product separation.

Renewable Feedstocks: A long-term goal will be to develop synthetic pathways that utilize renewable feedstocks derived from biomass. This would involve novel catalytic conversions of bio-based platform molecules to generate the butene backbone of the target compound.

| Green Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering |

| Phase-Transfer Catalysis | Reduced solvent use, milder conditions | Catalyst development and optimization |

| Renewable Feedstocks | Reduced carbon footprint, sustainability | Catalytic conversion of biomass |

Exploration of Novel Catalytic Transformations and Methodologies

The unique bifunctionality of this compound, possessing both an allylic alcohol and an allylic chloride, makes it an ideal substrate for a wide range of catalytic transformations. Future research is expected to unlock new synthetic methodologies by leveraging this dual reactivity.

Asymmetric Catalysis: The development of catalytic systems for the enantioselective transformation of the allylic alcohol or chloride moieties would be a significant advancement. This could lead to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.

Cross-Coupling Reactions: Exploring novel palladium, nickel, or copper-catalyzed cross-coupling reactions at the allylic chloride position with a variety of nucleophiles will continue to be a fruitful area of research. This can provide access to a diverse array of more complex molecules. researchgate.net

Tandem Catalysis: Designing tandem or cascade reactions that sequentially functionalize both the alcohol and chloride groups in a one-pot process would represent a highly atom- and step-economical approach to complex molecule synthesis.

Advanced Applications in Materials Science and Polymer Chemistry

The presence of a reactive chloride and a polymerizable alkene moiety suggests significant potential for this compound as a monomer or functionalizing agent in materials science and polymer chemistry.

Functional Polymers: This compound could be utilized as a monomer in polymerization reactions to create functional polymers with pendant hydroxyl and chloroalkyl groups. These functional groups can then be used for post-polymerization modifications to tailor the material's properties.

Graft Copolymers: The hydroxyl group can be used to initiate the ring-opening polymerization of cyclic esters or ethers, while the alkene can participate in radical or coordination polymerization, leading to the synthesis of graft copolymers with unique architectures and properties. nih.gov

Cross-linking and Curing Agents: The bifunctional nature of this compound makes it a candidate for use as a cross-linking agent in the curing of resins and elastomers, potentially imparting improved thermal and mechanical properties to the final materials.

| Application Area | Potential Role of this compound | Desired Outcome |

| Functional Polymers | Monomer with reactive side groups | Tailorable material properties |

| Graft Copolymers | Bifunctional initiator/monomer | Novel polymer architectures |

| Cross-linking | Curing agent for resins | Enhanced material durability |

Interdisciplinary Research on Chemical Interactions of this compound

The electrophilic nature of the allylic chloride and the potential for the alcohol to engage in hydrogen bonding opens up avenues for interdisciplinary research into its interactions with biological systems and advanced materials.

Chemical Biology: As a bifunctional electrophile, this compound could be explored as a probe for identifying novel protein targets or as a covalent inhibitor of specific enzymes. Its reactivity towards nucleophilic amino acid residues could be harnessed for therapeutic or diagnostic purposes.

Supramolecular Chemistry: The ability of the hydroxyl group to participate in hydrogen bonding could be exploited in the design of self-assembling systems and functional supramolecular materials.

Interfacial Science: Investigating the interactions of this compound at interfaces, for example, as a surface modifying agent, could lead to new applications in areas such as adhesion, coatings, and sensor technology.

Q & A

Q. Q. How can researchers mitigate challenges in scaling up trans-4-chloro-2-buten-1-ol synthesis while maintaining stereochemical fidelity?

- Methodological Answer :

- Continuous Flow Reactors : Optimize residence time and mixing to prevent racemization during scale-up .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track stereochemistry in real time .

- Catalyst Immobilization : Employ heterogeneous catalysts (e.g., polymer-supported reagents) to enhance recyclability and reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.